

Crystal Structure of 1,4-Diethynylbenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diethynylbenzene

Cat. No.: B1207667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of **1,4-diethynylbenzene**, a key building block in the development of advanced materials and organic electronics. The following sections detail its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization, offering a comprehensive resource for researchers in materials science and drug development.

Crystallographic Data

The crystal structure of **1,4-diethynylbenzene** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group $P2_1/c$.^[1] The crystallographic data are summarized in Table 1.

Table 1: Crystallographic Data for **1,4-Diethynylbenzene**

Parameter	Value
CCDC Deposition Number	740314
Empirical Formula	C ₁₀ H ₆
Formula Weight	126.15 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	14.288(3)
b (Å)	5.968(1)
c (Å)	16.999(3)
α (°)	90
β (°)	114.79(3)
γ (°)	90
Volume (Å ³)	1316.3(5)
Z	8
Calculated Density (g/cm ³)	1.272
Absorption Coeff. (mm ⁻¹)	0.059
F(000)	528
Temperature (K)	150

Molecular Structure and Geometry

The molecule of **1,4-diethynylbenzene** is planar, with the two ethynyl groups situated at the para positions of the benzene ring. The key bond lengths and angles are presented in Table 2. The C≡C triple bond length is approximately 1.19 Å, which is a typical value for an ethynyl group.[1]

Table 2: Selected Bond Lengths and Angles for **1,4-Diethynylbenzene**

Bond/Angle	Length (Å) / Angle (°)
C≡C	1.19 (average)
C-C (alkyne-aryl)	1.43 (average)
C-C (aromatic)	1.39 (average)
C-H (alkyne)	0.95 (average)
C-H (aromatic)	0.93 (average)
C-C-C (alkyne)	178 (average)
C-C-C (aromatic)	120 (average)

Experimental Protocols

Synthesis of 1,4-Diethynylbenzene

A common and efficient method for the synthesis of **1,4-diethynylbenzene** is the Sonogashira coupling reaction. A detailed protocol is as follows:

Materials:

- 1,4-diiodobenzene
- Trimethylsilylacetylene (TMSA)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Toluene
- Methanol
- Potassium carbonate (K_2CO_3)

- Standard glassware for organic synthesis
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Sonogashira Coupling:
 - To a solution of 1,4-diiodobenzene (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v), add trimethylsilylacetylene (2.2 eq).
 - De-gas the solution with a stream of nitrogen or argon for 15-20 minutes.
 - Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and copper(I) iodide (0.04 eq) to the reaction mixture.
 - Heat the reaction mixture to 70 °C and stir under an inert atmosphere for 24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
 - Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylammonium iodide salt.
 - Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-bis(trimethylsilylethynyl)benzene.
- Deprotection:
 - Dissolve the crude 1,4-bis(trimethylsilylethynyl)benzene in a mixture of methanol and tetrahydrofuran (1:1 v/v).
 - Add potassium carbonate (2.5 eq) to the solution.
 - Stir the mixture at room temperature for 2-4 hours.

- Monitor the deprotection by TLC.
- After completion, remove the solvent under reduced pressure.
- Add water to the residue and extract the product with diethyl ether or dichloromethane.
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude **1,4-diethynylbenzene**.

- Purification:
 - The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
 - Alternatively, the product can be purified by recrystallization from hexane or by sublimation.

Single Crystal Growth

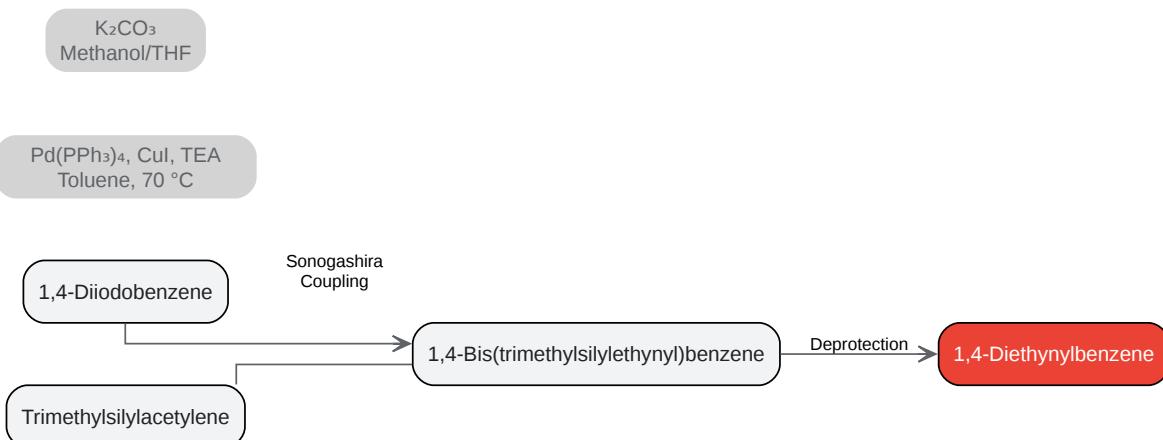
High-quality single crystals of **1,4-diethynylbenzene** suitable for X-ray diffraction can be obtained by slow evaporation or sublimation.

Recrystallization from Hexane:

- Dissolve the purified **1,4-diethynylbenzene** in a minimal amount of hot hexane.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, transfer the flask to a refrigerator (4 °C) to maximize the yield.
- Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
- Dry the crystals under vacuum.

Sublimation:

- Place the purified **1,4-diethynylbenzene** in a sublimation apparatus.


- Heat the apparatus under a high vacuum.
- Collect the sublimed crystals on a cold finger or the cooler parts of the apparatus.

Molecular Packing and Interactions

The crystal packing of **1,4-diethynylbenzene** is characterized by a herringbone arrangement of the molecules. This packing is primarily governed by C-H \cdots π interactions between the ethynyl C-H groups and the π -system of the benzene rings of neighboring molecules.

Visualizations

The following diagrams illustrate the synthetic pathway and the crystal packing of **1,4-diethynylbenzene**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1,4-diethynylbenzene**.

Caption: Herringbone packing of **1,4-diethynylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and optical characterisation of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives and an investigation of the intermolecular interactions in the diethynylbenzene molecular precursors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Crystal Structure of 1,4-Diethynylbenzene: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207667#crystal-structure-of-1-4-diethynylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com